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molecular formula C9H15N3O2 B8574551 1-Piperidin-4-yl-dihydropyrimidin-2,4(1H,3H)-dione

1-Piperidin-4-yl-dihydropyrimidin-2,4(1H,3H)-dione

Cat. No. B8574551
M. Wt: 197.23 g/mol
InChI Key: MACDUTOUCYBVGN-UHFFFAOYSA-N
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Patent
US07745623B2

Procedure details

A solution of benzyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)piperidin-1-carboxylate (0.18 g) obtained in Example 45d) and 20% palladium on carbon (containing 60% water, 36 mg) in DMF (10 mL) was stirred at room temperature for 3 hours under a hydrogen atmosphere, and the catalyst was removed by filtration. The filtrate was concentrated under reduced pressure to obtain the title compound (0.11 g,, quantitative) as a white powder.
Name
benzyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)piperidin-1-carboxylate
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6](=[O:8])[CH2:5][CH2:4][N:3]1[CH:9]1[CH2:14][CH2:13][N:12](C(OCC2C=CC=CC=2)=O)[CH2:11][CH2:10]1>[Pd].CN(C=O)C>[NH:12]1[CH2:11][CH2:10][CH:9]([N:3]2[CH2:4][CH2:5][C:6](=[O:8])[NH:7][C:2]2=[O:1])[CH2:14][CH2:13]1

Inputs

Step One
Name
benzyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)piperidin-1-carboxylate
Quantity
0.18 g
Type
reactant
Smiles
O=C1N(CCC(N1)=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
36 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C(NC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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